molecular formula C8H4IN3 B3198158 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1009838-81-6

4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No. B3198158
CAS RN: 1009838-81-6
M. Wt: 269.04 g/mol
InChI Key: WOUDYMHTZNGFKM-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a halogenated heterocycle . It has an empirical formula of C7H5IN2 and a molecular weight of 244.03 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Ic1ccnc2[nH]ccc12 . This indicates that the molecule consists of a pyrrolo[2,3-b]pyridine core with an iodine atom at the 4-position.


Physical And Chemical Properties Analysis

This compound is a solid . Its infrared spectrum would likely show peaks corresponding to the NH, C=O, and C=N functional groups .

Future Directions

Research is ongoing into the development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR, given the essential role of the FGFR signaling pathway in various types of tumors . This suggests that 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and similar compounds may have potential applications in cancer therapy.

properties

IUPAC Name

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-6-1-2-11-8-7(6)5(3-10)4-12-8/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUDYMHTZNGFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1I)C(=CN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731106
Record name 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1009838-81-6
Record name 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Reactant of Route 6
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